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Cat. No.: B151927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lauroyl-L-carnitine chloride is a synthetic acylcarnitine, a derivative of the naturally occurring

amino acid L-carnitine. Structurally, it is the ester of lauric acid and L-carnitine, presented as a

chloride salt. This compound has garnered significant interest in the scientific community for its

dual role as a surfactant and a biologically active molecule. Its primary functions include acting

as a permeation enhancer for poorly absorbed drugs and participating in fatty acid metabolism.

This technical guide provides an in-depth overview of the chemical structure and multifaceted

biological activities of Lauroyl-L-carnitine chloride, supported by quantitative data, detailed

experimental protocols, and pathway visualizations.

Chemical Structure and Properties
Lauroyl-L-carnitine chloride is a quaternary ammonium compound. The molecule consists of a

12-carbon lauroyl chain esterified to the hydroxyl group of the L-carnitine backbone. The

positive charge on the quaternary nitrogen is balanced by a chloride anion.
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Property Value Source

IUPAC Name

[(2R)-3-carboxy-2-

(dodecanoyloxy)-N,N,N-

trimethylpropan-1-aminium

chloride

[1]

Synonyms
L-Lauroylcarnitine chloride,

C12:0 Carnitine, CAR 12:0
[2]

CAS Number 6919-91-1 [1]

Molecular Formula C₁₉H₃₈ClNO₄ [3]

Molecular Weight 379.96 g/mol [3]

SMILES

CCCCCCCCCCCC(=O)O--

INVALID-LINK--C--INVALID-

LINK--(C)C.[Cl-]

[1]

Appearance
White to off-white powder or

crystals
[4]

Solubility

Soluble in DMSO (up to 50

mg/mL) and ethanol. Slightly

soluble in water and methanol.

[5]

Biological Activity
The biological activities of Lauroyl-L-carnitine chloride are primarily centered around two key

areas: its function as a permeability enhancer for intestinal absorption and its role in cellular

fatty acid metabolism.

Permeability Enhancement
Lauroyl-L-carnitine chloride acts as a potent intestinal permeation enhancer, increasing the

absorption of hydrophilic and poorly permeable compounds across the intestinal epithelium.[6]

This effect is primarily attributed to its surfactant properties and its ability to modulate the

integrity of tight junctions between epithelial cells.
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Mechanism of Action:

The primary mechanism by which Lauroyl-L-carnitine chloride enhances paracellular transport

involves the disruption of tight junction integrity.[5] Studies on Caco-2 cell monolayers, a widely

used in vitro model for the intestinal barrier, have shown that Lauroyl-L-carnitine chloride

induces a concentration-dependent decrease in Transepithelial Electrical Resistance (TEER), a

reliable indicator of tight junction tightness.[5] This is accompanied by an increased flux of

paracellular markers such as Lucifer Yellow and fluorescein isothiocyanate-dextran (FD-40).[5]

[6]

The molecular mechanism involves the alteration of tight junction protein expression and

localization. Specifically, treatment with lauroylcarnitine has been shown to decrease the

protein levels of claudin-1, claudin-4, and claudin-5.[5] This effect is potentially linked to the

ability of acylcarnitines to increase cholesterol release from the plasma membrane, suggesting

that alterations in membrane lipid composition may trigger changes in tight junction protein

complexes.[5]

Quantitative Data on Permeability Enhancement in Caco-2 Cells:

Parameter Concentration Effect Source

TEER Reduction

Not explicitly

quantified, but a

decrease was

observed.

Incubation for 1 hour

with lauroylcarnitine

led to a decrease in

TEER values.

[5]

FD-40 Flux

Not explicitly

quantified, but an

increase was

observed.

An increase in FD-40

flux was observed

after a 1-hour

incubation with

lauroylcarnitine.

[5]

Protein Level

Changes

Not explicitly

quantified, but a

decrease was

observed.

Decreased protein

levels of claudin-1, -4,

and -5.

[5]
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Proposed mechanism of Lauroyl-L-carnitine chloride as a permeability enhancer.

Role in Fatty Acid Metabolism
As an acylcarnitine, Lauroyl-L-carnitine is intrinsically linked to the metabolism of fatty acids. L-

carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the

cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.

This transport mechanism is known as the carnitine shuttle.

The Carnitine Shuttle:

Long-chain fatty acids are first activated to their coenzyme A (CoA) esters in the cytoplasm.

However, the inner mitochondrial membrane is impermeable to acyl-CoA. The carnitine shuttle

facilitates their transport through a series of enzymatic steps:

CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, this

enzyme catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming

acylcarnitine (like Lauroyl-L-carnitine).

CACT (Carnitine-Acylcarnitine Translocase): This transporter, located in the inner

mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial

matrix in exchange for a free carnitine molecule.

CPT2 (Carnitine Palmitoyltransferase II): Situated on the matrix side of the inner

mitochondrial membrane, CPT2 reverses the reaction of CPT1, transferring the acyl group

from acylcarnitine back to CoA, regenerating acyl-CoA within the mitochondria and releasing

free L-carnitine.
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The resulting acyl-CoA in the mitochondrial matrix can then enter the β-oxidation pathway.
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The role of acylcarnitines like Lauroyl-L-carnitine in the carnitine shuttle.

Experimental Protocols
Caco-2 Permeability Assay
This protocol outlines the general steps to assess the effect of Lauroyl-L-carnitine chloride on

the permeability of a model compound across a Caco-2 cell monolayer.
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Materials:

Caco-2 cells

24-well Transwell® inserts (0.4 µm pore size) and companion plates

Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1%

penicillin-streptomycin)

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES to pH 7.4

Lauroyl-L-carnitine chloride stock solution (e.g., in DMSO)

Model poorly permeable compound (e.g., Lucifer Yellow or FD-40)

Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

Plate reader for fluorescence or other detection method

Methodology:

Cell Culture:

Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent

monolayer with tight junctions. Change the medium every 2-3 days.

Monolayer Integrity Assessment:

Before the experiment, measure the TEER of each well. Monolayers with TEER values

above a predetermined threshold (e.g., 250 Ω·cm²) are considered suitable for the

experiment.

Permeability Experiment:

Wash the apical and basolateral compartments of the Transwell® inserts twice with pre-

warmed HBSS.
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Prepare the transport buffer (HBSS) containing the model compound at a known

concentration.

Prepare the test solutions by adding different concentrations of Lauroyl-L-carnitine chloride

to the transport buffer containing the model compound. Include a control group without

Lauroyl-L-carnitine chloride.

Add the test solutions to the apical compartment and fresh transport buffer to the

basolateral compartment.

Incubate the plates at 37°C with gentle shaking.

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the

basolateral compartment and replace with an equal volume of fresh transport buffer.

At the end of the experiment, collect samples from the apical compartment.

Sample Analysis:

Analyze the concentration of the model compound in the collected samples using an

appropriate analytical method (e.g., fluorescence spectrophotometry for Lucifer Yellow).

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for the model compound in the

presence and absence of Lauroyl-L-carnitine chloride.
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Workflow for Caco-2 permeability assay.
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Western Blot for Tight Junction Proteins
This protocol describes the general steps for assessing the effect of Lauroyl-L-carnitine

chloride on the expression levels of tight junction proteins like claudins.

Materials:

Caco-2 cells cultured in 6-well plates

Lauroyl-L-carnitine chloride

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

Western blotting apparatus

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against claudin-1, claudin-4, claudin-5, and a loading control (e.g., β-actin

or GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Methodology:

Cell Treatment:

Culture Caco-2 cells in 6-well plates until confluent.
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Treat the cells with different concentrations of Lauroyl-L-carnitine chloride for a specified

duration (e.g., 1 hour). Include an untreated control.

Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells with RIPA buffer and collect the lysate.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each sample using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize the protein samples to the same concentration and prepare them for loading.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Wash the membrane again and apply ECL substrate.

Imaging and Analysis:

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities and normalize the expression of the target proteins to the

loading control.
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Conclusion
Lauroyl-L-carnitine chloride is a molecule with significant potential in pharmaceutical and

biological research. Its well-characterized ability to enhance the permeability of intestinal

epithelia makes it a valuable tool for improving the oral bioavailability of certain drugs. The

mechanism of action, involving the modulation of tight junction proteins, provides a clear target

for further investigation and optimization. Furthermore, its inherent role in fatty acid metabolism

through the carnitine shuttle underscores its physiological relevance. The experimental

protocols provided in this guide offer a framework for researchers to investigate and harness

the properties of Lauroyl-L-carnitine chloride in their respective fields. Further research into its

long-term safety and the precise signaling pathways it affects will be crucial for its potential

therapeutic applications. potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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